molecular formula C20H17Cl2NO3 B14994266 N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14994266
M. Wt: 390.3 g/mol
InChI Key: MSIZWGBVYVHPDL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chlorobenzyl, chlorophenoxy, and furan-2-ylmethyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the acetamide with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Chlorophenoxy Group: This can be done by reacting the intermediate with 4-chlorophenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

    Incorporation of the Furan-2-ylmethyl Group: This final step involves the alkylation of the intermediate with furan-2-ylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chlorobenzyl and chlorophenoxy groups can be reduced to their corresponding hydrocarbons.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Hydrocarbon derivatives of the chlorobenzyl and chlorophenoxy groups.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(4-chlorophenoxy)acetamide: Lacks the furan-2-ylmethyl group.

    N-(2-chlorobenzyl)-2-(4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide: Contains a methoxy group instead of a chlorine atom on the phenoxy ring.

    N-(2-bromobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide: Contains a bromine atom instead of a chlorine atom on the benzyl group.

Uniqueness

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H17Cl2NO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2

InChI Key

MSIZWGBVYVHPDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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